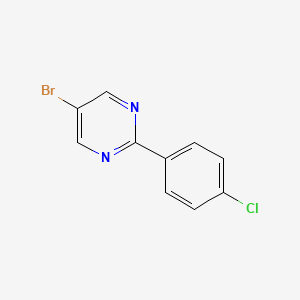

5-Bromo-2-(4-chlorophenyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-(4-chlorophenyl)pyrimidine: is a heterocyclic aromatic compound that contains both bromine and chlorine substituents on a pyrimidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-chlorophenyl)pyrimidine typically involves the bromination of 2-(4-chlorophenyl)pyrimidine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve the desired brominated product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 5-Bromo-2-(4-chlorophenyl)pyrimidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: This compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Suzuki-Miyaura Coupling: Typical reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate or sodium hydroxide.

Major Products Formed:

Substitution Reactions: Products vary depending on the nucleophile used.

Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

The synthesis of 5-bromo-2-(4-chlorophenyl)pyrimidine can be achieved through several methods, often involving electrophilic substitution reactions. One notable approach is the Brønsted acid-catalyzed electrophilic alkylation of arenes, which allows for the formation of medicinally relevant derivatives such as 4-aryl-5-alkynylpyrimidines. This method utilizes 5-bromopyrimidine as a key intermediate, showcasing the compound's utility in generating complex molecular architectures .

Table 1: Synthetic Methods for this compound

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities, making them candidates for pharmaceutical development.

Antimicrobial Activity

Several studies have demonstrated that compounds derived from this compound possess significant antimicrobial properties. For instance, a series of pyrimidine derivatives were synthesized and tested against various pathogens, showing effectiveness against both bacterial and fungal strains .

Anti-inflammatory and Antiviral Properties

In addition to antimicrobial effects, some derivatives have been noted for their anti-inflammatory and antiviral activities. The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrimidine ring enhance these biological effects .

Table 2: Biological Activities of this compound Derivatives

Therapeutic Potential

The therapeutic applications of this compound are being explored in various contexts, particularly in drug development for treating infectious diseases and inflammatory conditions.

Case Studies

- Antimicrobial Agents : A study highlighted the synthesis of a series of pyrimidine derivatives that demonstrated potent antimicrobial activity with low MIC values, suggesting their potential as new antibiotics .

- Anti-inflammatory Drugs : Research has indicated that certain modifications to the pyrimidine structure can lead to compounds with significant anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

- Antiviral Research : Ongoing investigations into the antiviral properties of these compounds may lead to the development of new treatments for viral infections, particularly those resistant to current therapies .

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(4-chlorophenyl)pyrimidine depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary based on the structure of the derivative and its intended use .

Comparaison Avec Des Composés Similaires

2-(4-Chlorophenyl)pyrimidine: Lacks the bromine substituent, which may affect its reactivity and applications.

5-Bromo-2-phenylpyrimidine:

Uniqueness: This dual substitution pattern can enhance its utility in various chemical reactions and increase its versatility as a synthetic intermediate .

Activité Biologique

5-Bromo-2-(4-chlorophenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure and Synthesis

This compound is characterized by a pyrimidine ring substituted with bromine at the 5-position and a para-chlorophenyl group at the 2-position. Its synthesis often involves various methods, including nucleophilic substitutions and cyclization reactions. The compound serves as a precursor for generating other biologically active derivatives.

Biological Activities

The compound exhibits a range of biological activities:

1. Antifungal Activity:

Recent studies have shown that pyrimidine derivatives, including this compound, possess notable antifungal properties. For instance, compounds structurally related to this pyrimidine demonstrated effective inhibition against Botrytis cinerea and Phomopsis species. A related compound exhibited an EC50 value of 10.5 μg/ml against Phomopsis, outperforming standard antifungal agents like Pyrimethanil .

2. Anti-inflammatory Effects:

Pyrimidine derivatives have been reported to inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in inflammation. In vitro studies indicated that certain derivatives had IC50 values comparable to celecoxib, a well-known anti-inflammatory drug, suggesting that modifications at the pyrimidine core can enhance anti-inflammatory efficacy .

3. Anticancer Properties:

The anticancer potential of this compound has been explored through various assays. For example, compounds with similar structures showed significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). One study reported IC50 values as low as 5.9 µM for lung cancer cells, indicating promising anticancer activity . Additionally, structure-activity relationship studies highlighted that electron-withdrawing groups on the phenyl ring could enhance cytotoxicity against specific cancer cell lines .

4. Antimicrobial Activity:

The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrimidines can exhibit broad-spectrum activity against various bacterial strains, including E. coli and S. aureus. The presence of halogen substituents has been linked to increased antimicrobial potency .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

- Study on Antifungal Activity: A comparative analysis showed that specific pyrimidine derivatives achieved up to 100% inhibition of fungal growth in vitro, highlighting their potential as effective antifungal agents .

- Anti-inflammatory Research: In vivo tests demonstrated that certain pyrimidine compounds reduced inflammation in animal models, confirming their therapeutic potential in treating inflammatory diseases .

- Cytotoxicity Evaluation: In vitro cytotoxicity assays against multiple cancer cell lines revealed that modifications at the 4-position of the phenyl ring significantly impacted anticancer activity, with some derivatives showing enhanced effects compared to established chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural features:

| Substituent | Effect on Activity |

|---|---|

| Bromine at C5 | Enhances antifungal and anticancer activity |

| Chlorine at C2 | Increases COX-2 inhibition |

| Electron-withdrawing groups | Improve cytotoxicity against cancer cells |

Propriétés

IUPAC Name |

5-bromo-2-(4-chlorophenyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-8-5-13-10(14-6-8)7-1-3-9(12)4-2-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPSCRRPUXNJND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.